molecular formula C12H8N2O4S B072996 Bis(4-nitrophenyl)sulfide CAS No. 1223-31-0

Bis(4-nitrophenyl)sulfide

Cat. No.: B072996
CAS No.: 1223-31-0
M. Wt: 276.27 g/mol
InChI Key: ZZTJMQPRKBNGNX-UHFFFAOYSA-N
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Description

Bis(4-nitrophenyl)sulfide is an organic compound with the molecular formula C₁₂H₈N₂O₄S. It is characterized by the presence of two nitrophenyl groups attached to a central sulfur atom. This compound is known for its distinctive yellow crystalline appearance and is primarily used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-nitrophenyl)sulfide can be synthesized through the reaction of 4-chloronitrobenzene with potassium xanthate in ethanol under reflux conditions. The reaction typically requires 48 hours to complete . Another method involves the reaction of 1-chloro-4-nitrobenzene with sodium sulfide in an inert atmosphere at 120°C for 12 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or column chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bis(4-nitrophenyl)sulfide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development due to its ability to undergo various chemical transformations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(4-nitrophenyl)sulfide involves its ability to undergo various chemical reactions, particularly those involving the nitro groups and the sulfur atom. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially affecting cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Properties

IUPAC Name

1-nitro-4-(4-nitrophenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8N2O4S/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTJMQPRKBNGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061629
Record name Benzene, 1,1'-thiobis[4-nitro-
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Molecular Weight

276.27 g/mol
Source PubChem
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CAS No.

1223-31-0
Record name 1,1′-Thiobis[4-nitrobenzene]
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Record name Bis(4-nitrophenyl) sulfide
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Record name Bis(4-nitrophenyl)sulfide
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